N-(4-methoxyphenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide
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Overview
Description
N-(4-methoxyphenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide, also known as MNPEE, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNPEE is a piperazine derivative that has been synthesized using various methods and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide involves the modulation of various neurotransmitters and receptors in the central nervous system. The compound acts as an antagonist of the NMDA receptor and a partial agonist of the 5-HT1A receptor, which are involved in the regulation of pain, anxiety, and depression.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to have various biochemical and physiological effects on the body. It has been reported to increase the levels of serotonin and norepinephrine in the brain, which are associated with mood regulation and pain relief. The compound has also been shown to reduce the levels of inflammatory cytokines, which are involved in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-methoxyphenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide in lab experiments include its high potency, selectivity, and low toxicity. However, the compound has some limitations, such as its poor solubility in water and other common solvents, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on N-(4-methoxyphenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide. One potential direction is to study the compound's effects on different types of cancer and its potential use in combination with other chemotherapy agents. Another direction is to investigate the compound's effects on other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, future research can focus on improving the compound's solubility and bioavailability to enhance its therapeutic potential.
In conclusion, N-(4-methoxyphenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide is a compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its mechanism of action involves the modulation of various neurotransmitters and receptors in the central nervous system. Further research is needed to explore its full therapeutic potential and improve its efficacy and bioavailability.
Synthesis Methods
N-(4-methoxyphenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide can be synthesized using different methods, including the condensation reaction of 4-methoxybenzoyl chloride with 1,2-ethanediamine followed by the reaction with 3-nitrobenzoyl chloride and piperazine. The purity of the compound can be achieved by recrystallization from an appropriate solvent.
Scientific Research Applications
N-(4-methoxyphenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have antitumor activity, anticonvulsant activity, and antidepressant-like effects. The compound has also been studied for its potential use in treating neuropathic pain, anxiety, and inflammation.
properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O6/c1-33-19-7-5-17(6-8-19)24-21(29)20(28)23-9-10-25-11-13-26(14-12-25)22(30)16-3-2-4-18(15-16)27(31)32/h2-8,15H,9-14H2,1H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFNTARKSNCWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N'-(2-{4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide |
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